molecular formula C21H18N2O3S2 B2429217 N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 899961-09-2

N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide

Cat. No.: B2429217
CAS No.: 899961-09-2
M. Wt: 410.51
InChI Key: QZFLNYGOQCUSFY-UHFFFAOYSA-N
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Description

N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a complex organic compound that features a naphthothiazole core structure

Scientific Research Applications

N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of N-substituted arylamines with elemental sulfur under metal-free conditions to form the naphthothiazole core . This process is atom-economic and environmentally friendly, making it suitable for large-scale synthesis.

Industrial Production Methods

While specific industrial production methods for N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide are not well-documented, the general principles of organic synthesis and process optimization would apply. This includes scaling up the reaction conditions, optimizing yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism by which N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide exerts its effects involves interactions with molecular targets and pathways within biological systems. The naphthothiazole core can interact with various enzymes or receptors, potentially inhibiting or activating specific biological processes. The phenylsulfonyl and butanamide groups may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    N-(naphtho[2,1-d]thiazol-2-yl)acetamide: This compound shares the naphthothiazole core but has an acetamide group instead of the phenylsulfonyl and butanamide groups.

    N-(naphtho[2,1-d]thiazol-2-yl)benzamide: Similar to the target compound but with a benzamide group.

    N-(naphtho[2,1-d]thiazol-2-yl)-4-(methylsulfonyl)butanamide: This compound has a methylsulfonyl group instead of the phenylsulfonyl group.

Uniqueness

N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is unique due to the combination of the naphthothiazole core with the phenylsulfonyl and butanamide groups. This specific arrangement of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-benzo[g][1,3]benzothiazol-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c24-19(11-6-14-28(25,26)16-8-2-1-3-9-16)23-21-22-18-13-12-15-7-4-5-10-17(15)20(18)27-21/h1-5,7-10,12-13H,6,11,14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFLNYGOQCUSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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